

An In-Depth Technical Guide to the Synthesis of Donitriptan Mesylate

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Compound of Interest		
Compound Name:	Donitriptan mesylate	
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Abstract

Donitriptan, a potent 5-HT1B/1D receptor agonist, has been a subject of interest for its potential as an anti-migraine agent. This technical guide provides a comprehensive overview of the core synthetic pathways for **Donitriptan Mesylate**. It details two primary synthetic routes originating from serotonin, outlining the key chemical transformations and intermediates. This document is intended to serve as a valuable resource for researchers and professionals involved in the chemical synthesis and development of serotonergic compounds.

Introduction

Donitriptan is a tryptamine derivative recognized for its high affinity and efficacy as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[1] Its synthesis has been approached through various pathways, primarily starting from the readily available neurotransmitter, serotonin. This guide will explore two principal synthetic strategies, providing a detailed examination of the requisite experimental protocols and the quantitative data associated with these processes.

Synthetic Pathways

Two major synthetic routes for Donitriptan have been described in the scientific literature. Both pathways commence with serotonin as the starting material and converge to a common



penultimate intermediate, which is then deprotected and salified to yield **Donitriptan Mesylate**.

Pathway 1: Acylation of Serotonin followed by Coupling

This pathway involves the initial protection of the amino group of serotonin, followed by Oalkylation, saponification, and subsequent coupling with a phenylpiperazine derivative.

Logical Flow of Pathway 1



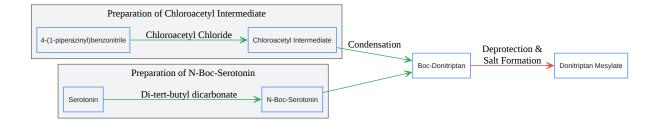
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Caption: Synthetic route to **Donitriptan Mesylate** via N-Boc-serotonin intermediate.

Pathway 2: Condensation with a Pre-functionalized Piperazine

This alternative route involves the preparation of a chloroacetylated phenylpiperazine derivative, which is then condensed with N-Boc protected serotonin.

Experimental Workflow of Pathway 2



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Caption: Alternative synthesis of **Donitriptan Mesylate** through a chloroacetyl intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of **Donitriptan Mesylate**.

Synthesis of Intermediates for Pathway 1

3.1.1. N-Boc Protection of Serotonin

- Procedure: To a solution of serotonin in a suitable solvent such as aqueous dioxane, add sodium hydroxide followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride). The reaction mixture is stirred at room temperature.
- Work-up: After completion, the reaction is acidified and extracted with an organic solvent.
 The organic layer is then washed, dried, and concentrated to yield N-Boc-serotonin.

3.1.2. O-Alkylation and Saponification

- Procedure: The N-Boc-serotonin is treated with methyl bromoacetate in the presence of a
 base like potassium carbonate in a polar aprotic solvent such as acetone. The resulting
 methyl ester is then saponified using a base like potassium hydroxide in a mixture of
 methanol and water.
- Work-up: The reaction mixture is acidified, and the product, 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid, is extracted, dried, and purified. An overall yield of 81% for these initial three steps has been reported.[2]

3.1.3. Synthesis of 4-(1-piperazinyl)benzonitrile

- Procedure: This intermediate can be synthesized via the nucleophilic substitution of 4-fluorobenzonitrile with piperazine in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.
- Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification can be achieved by recrystallization.



Synthesis of Intermediate for Pathway 2

3.2.1. Synthesis of 4-[4-(chloroacetyl)piperazin-1-yl]benzonitrile

- Procedure: 4-(1-piperazinyl)benzonitrile is dissolved in a suitable solvent such as
 dichloromethane. A base, for instance, calcium carbonate, is added, and the mixture is
 cooled. Chloroacetyl chloride is then added dropwise, and the reaction is stirred to
 completion.
- Work-up: The reaction is filtered, and the filtrate is washed, dried, and concentrated to yield the desired chloroacetyl intermediate.

Final Coupling and Deprotection Steps

3.3.1. Coupling Reaction (Pathway 1)

- Procedure: 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid is condensed with 4-(1-piperazinyl)benzonitrile using a coupling agent like ethyl chloroformate in a solvent such as dichloromethane.
- Work-up: The reaction mixture is washed, dried, and the solvent is evaporated to give the protected Donitriptan (Boc-Donitriptan).

3.3.2. Condensation Reaction (Pathway 2)

- Procedure: N-Boc-serotonin is condensed with 4-[4-(chloroacetyl)piperazin-1-yl]benzonitrile in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like 2-butanone at reflux.
- Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified to yield Boc-Donitriptan.

3.3.3. Deprotection and Mesylate Salt Formation

• Procedure: The protected Donitriptan (Boc-Donitriptan) is dissolved in dichloromethane and treated with methanesulfonic acid at room temperature.[3]



Work-up: The mixture is stirred for approximately 24 hours, during which a white precipitate
forms. The solid is collected by filtration, washed with a mixture of dichloromethane/ethanol
and then ether, and finally dried under vacuum to yield **Donitriptan Mesylate**.[3]

Quantitative Data

Step	Starting Material	Reagents	Solvent	Yield	Melting Point (°C)	Referenc e
N-Boc Protection, O-		Boc2O, NaOH; Methyl	Dioxane/H 2O,			
Alkylation, Saponificat ion (Overall)	Serotonin	bromoacet ate, K2CO3; KOH	Acetone, MeOH/H2 O	81%	-	[2]
Deprotectio n and Mesylate Salt Formation	Boc- Donitriptan (1.3 g)	Methanesu Ifonic acid (0.335 ml)	Dichlorome thane (50 ml)	87%	142	

Conclusion

The synthesis of **Donitriptan Mesylate** can be effectively achieved through two primary pathways, both originating from serotonin. The choice of pathway may depend on factors such as the availability of starting materials, desired purity, and scalability. This guide provides a detailed framework of the synthetic routes, offering valuable insights for chemists and researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and purification methods may lead to improved yields and efficiency.

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